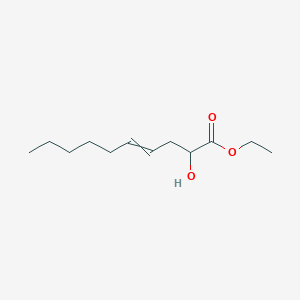
Ethyl 2-hydroxydec-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-hydroxydec-4-enoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound features a hydroxy group and a double bond within its structure, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-hydroxydec-4-enoate can be synthesized through various methods. One common approach involves the esterification of 2-hydroxydec-4-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires heating under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxydec-4-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Nucleophiles like amines or alcohols
Major Products Formed
Oxidation: Formation of 2-oxodec-4-enoate
Reduction: Formation of ethyl 2-hydroxydecanoate
Substitution: Formation of various substituted esters
Scientific Research Applications
Ethyl 2-hydroxydec-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxydec-4-enoate depends on its specific application. In biological systems, it may interact with cellular targets through hydrogen bonding and hydrophobic interactions. The hydroxy group can form hydrogen bonds with proteins or enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may have their own biological effects.
Comparison with Similar Compounds
Ethyl 2-hydroxydec-4-enoate can be compared with other similar esters:
Ethyl acetate: A simple ester with a pleasant fruity aroma, widely used as a solvent.
Methyl butyrate: Known for its apple-like odor, used in flavorings and fragrances.
Ethyl 3-hydroxybutanoate: Similar in structure but with a different hydroxy group position, used in organic synthesis.
Uniqueness
This compound is unique due to its specific structure, which combines a hydroxy group and a double bond within a decanoate framework
Properties
CAS No. |
59640-01-6 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
ethyl 2-hydroxydec-4-enoate |
InChI |
InChI=1S/C12H22O3/c1-3-5-6-7-8-9-10-11(13)12(14)15-4-2/h8-9,11,13H,3-7,10H2,1-2H3 |
InChI Key |
ZQUAQYLOISHULF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC(C(=O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















